3-(azetidin-3-yloxy)-N-methylpropanamide
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Overview
Description
3-(azetidin-3-yloxy)-N-methylpropanamide is a compound that belongs to the class of azetidines, which are four-membered saturated heterocycles containing one nitrogen atom. Azetidines are known for their diverse biological activities and are used in various natural and synthetic products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azetidin-3-yloxy)-N-methylpropanamide typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(azetidin-3-yloxy)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The azetidine ring can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
3-(azetidin-3-yloxy)-N-methylpropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(azetidin-3-yloxy)-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with biological molecules, potentially inhibiting or activating certain pathways . Detailed studies on its molecular targets and pathways are still ongoing.
Comparison with Similar Compounds
Similar Compounds
3-(azetidin-3-yloxy)pyridine: Similar in structure but contains a pyridine ring instead of a propanamide group.
4-(azetidin-3-yloxy)aniline: Contains an aniline group, differing in its chemical properties and applications.
Uniqueness
3-(azetidin-3-yloxy)-N-methylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its azetidine ring and propanamide group make it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C7H14N2O2 |
---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
3-(azetidin-3-yloxy)-N-methylpropanamide |
InChI |
InChI=1S/C7H14N2O2/c1-8-7(10)2-3-11-6-4-9-5-6/h6,9H,2-5H2,1H3,(H,8,10) |
InChI Key |
UUJYSDKMSFBAAW-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CCOC1CNC1 |
Origin of Product |
United States |
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